1-Chloro-5-fluoro-2-iodo-3-(trifluoromethyl)benzene
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Overview
Description
1-Chloro-5-fluoro-2-iodo-3-(trifluoromethyl)benzene is an organic compound with the chemical formula C7H2ClF4I. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, iodine, and a trifluoromethyl group attached to the benzene ring. This compound is a colorless crystalline solid that is soluble in common organic solvents such as chloroform, dichloromethane, and ethanol .
Preparation Methods
The synthesis of 1-Chloro-5-fluoro-2-iodo-3-(trifluoromethyl)benzene involves multiple steps, each introducing a different substituent to the benzene ring. The general synthetic route includes the following steps :
Chlorination: A hydrogen atom on the benzene ring is replaced by a chlorine atom under suitable reaction conditions.
Fluorination: The chlorinated benzene undergoes a fluorination reaction to replace another hydrogen atom with a fluorine atom.
Trifluoromethylation: A trifluoromethyl group is introduced to the benzene ring through a suitable reaction.
Iodination: Finally, an iodine atom is introduced to the benzene ring, completing the synthesis of this compound.
Chemical Reactions Analysis
1-Chloro-5-fluoro-2-iodo-3-(trifluoromethyl)benzene undergoes various chemical reactions, including :
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-5-fluoro-2-iodo-3-(trifluoromethyl)benzene has several applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-5-fluoro-2-iodo-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its halogen atoms and trifluoromethyl group. These interactions can influence the compound’s reactivity and binding affinity to various targets. The specific pathways and targets depend on the context of its application, such as in drug design or material science .
Comparison with Similar Compounds
1-Chloro-5-fluoro-2-iodo-3-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as :
1-Chloro-3-iodo-5-(trifluoromethyl)benzene: Similar structure but different positions of the substituents.
1-Fluoro-4-iodobenzene: Lacks the trifluoromethyl group and has different halogen positions.
1,3,5-Tris(trifluoromethyl)benzene: Contains three trifluoromethyl groups but lacks halogen atoms.
The uniqueness of this compound lies in its specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H2ClF4I |
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Molecular Weight |
324.44 g/mol |
IUPAC Name |
1-chloro-5-fluoro-2-iodo-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2ClF4I/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H |
InChI Key |
KVMXCJLLVVHQPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)Cl)F |
Origin of Product |
United States |
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